molecular formula C15H13N3O3S B2682376 4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide CAS No. 478259-99-3

4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide

Cat. No. B2682376
CAS RN: 478259-99-3
M. Wt: 315.35
InChI Key: BPNFDAGDSPDZDR-UHFFFAOYSA-N
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Description

“4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C15H13N3O3S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoxaline sulfonamides, such as “4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide”, can be carried out in two steps . First, chlorosulfonation of 2-(4-methoxyphenyl)-quinoxaline is performed using chlorosulfonic acid, leading to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. Then, quinoxaline sulfonamides are synthesized by reacting quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .


Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 25 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfonamide .


Chemical Reactions Analysis

The synthesis of quinoxaline sulfonamides involves the reaction of o-phenylene diamine and 2-bromoacetophenones, carried out in ethanol under catalyst-free conditions . This process leads to the formation of various quinoxaline derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.41 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Green Synthesis and Antibacterial Activity

A novel and environmentally friendly synthesis method for quinoxaline sulfonamides, including 4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide derivatives, was developed. This method, which operates under catalyst-free conditions in ethanol, offers an efficient route to these compounds. The synthesized sulfonamides showed promising antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting their potential in antimicrobial applications (Alavi et al., 2017).

Anticancer and PI3K Inhibition Properties

Research on 2-methoxy-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, closely related to 4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide, has identified these compounds as novel PI3K inhibitors with significant anticancer activities. These derivatives exhibited potent antiproliferative effects against several human cancer cell lines and demonstrated inhibitory effects on the PI3K/AKT/mTOR pathway, suggesting their utility as anticancer agents (Shao et al., 2014).

Novel Thiophene Derivatives with Anticancer Potential

A study on thiophene derivatives incorporating the sulfonamide group, similar to 4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide, revealed their potential as anticancer agents. These compounds, tested against the human breast cancer cell line (MCF7), showed significant cytotoxic activities, with some derivatives exhibiting higher activities than doxorubicin, a standard anticancer drug (Ghorab et al., 2014).

Antituberculosis Activity

Quinoxaline-2-carboxylate 1,4-dioxide derivatives, structurally related to 4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide, were synthesized and evaluated for their antituberculosis activity. Some of these derivatives showed excellent in vitro and in macrophage activities against Mycobacterium tuberculosis, including drug-resistant strains. This suggests the potential of these compounds in developing new antituberculosis agents (Jaso et al., 2005).

Cu2+ Recognition

A series of sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives were investigated for their selective recognition of Cu2+ ions. These compounds demonstrated high selectivity and fast, reversible binding to Cu2+, suggesting their application in the development of new Cu2+ sensors (Korin et al., 2011).

Mechanism of Action

While the specific mechanism of action for “4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide” is not explicitly mentioned in the search results, quinoxaline derivatives are known to exhibit various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial activities .

Future Directions

Quinoxaline sulfonamides, including “4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide”, have shown promising results in various biomedical applications . Their broad range of biological activities suggests that they could serve as lead compounds for the development of new therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

4-methoxy-N-quinoxalin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-12-3-5-13(6-4-12)22(19,20)18-11-2-7-14-15(10-11)17-9-8-16-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNFDAGDSPDZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide

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